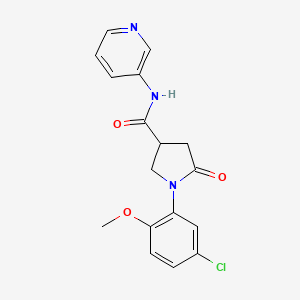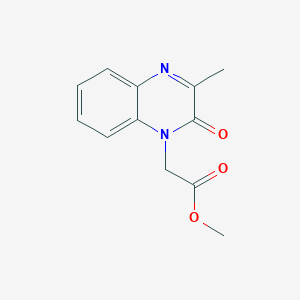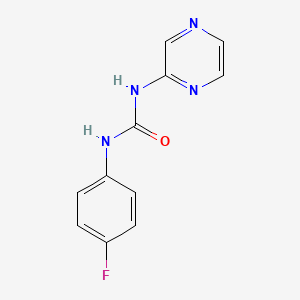![molecular formula C23H27ClN2O3 B6123127 ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)
ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
Ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate involves the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the production of inflammatory mediators. This leads to a reduction in inflammation and pain. Additionally, it has been found to induce apoptosis in cancer cells, leading to its anti-tumor activity.
Biochemical and Physiological Effects
Ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have a low toxicity profile, making it a safe compound for use in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate in laboratory experiments is its low toxicity profile. This makes it a safe compound for use in cell culture and animal studies. Additionally, its anti-inflammatory and anti-tumor activities make it a promising candidate for the development of new drugs.
However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory and tumor-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. Finally, more research is needed to explore its potential applications in other fields, such as agriculture and materials science.
Conclusion
In conclusion, ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate is a promising compound with potential applications in various fields. Its anti-inflammatory and anti-tumor activities make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
合成方法
The synthesis of ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate involves the reaction of 3-chlorobenzyl chloride with 3-(2-pyridinyl)propanoic acid to form 3-(3-chlorobenzyl)-3-(2-pyridinyl)propanoic acid, which is then reacted with piperidine and ethyl chloroformate to form the final product. This method has been optimized to yield high purity and yield of the compound.
属性
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(3-pyridin-2-ylpropanoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3/c1-2-29-22(28)23(16-18-7-5-8-19(24)15-18)12-6-14-26(17-23)21(27)11-10-20-9-3-4-13-25-20/h3-5,7-9,13,15H,2,6,10-12,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIWPRXHBIUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCC2=CC=CC=N2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6123065.png)
![2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6123075.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
![2-mercapto-3-(4-pyridinylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6123083.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6123089.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)

![N-[2-(3-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6123104.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)
![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)